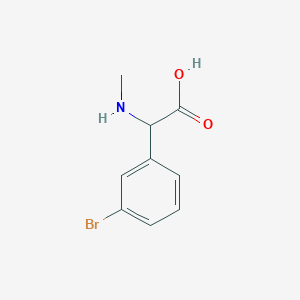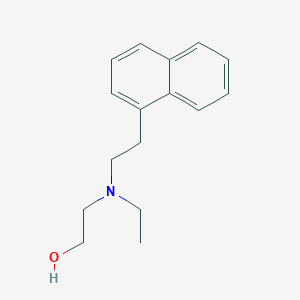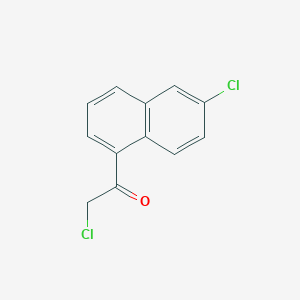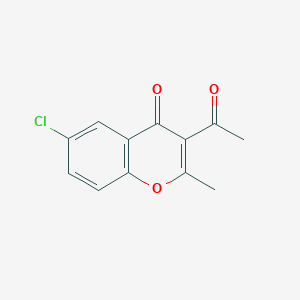
3-acetyl-6-chloro-2-methyl-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-acetyl-6-chloro-2-methyl-4H-chromen-4-one: is a synthetic organic compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The chromen-4-one framework is a significant structural entity that acts as a major building block in various medicinal compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-acetyl-6-chloro-2-methyl-4H-chromen-4-one typically involves the condensation of appropriate starting materials under specific conditions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of an acid catalyst . The reaction conditions often include the use of homogeneous catalysts such as concentrated sulfuric acid, trifluoroacetic acid, or Lewis acids like aluminum chloride, zinc chloride, and titanium tetrachloride .
Industrial Production Methods: Industrial production of chromen-4-one derivatives may involve similar synthetic routes but on a larger scale. The use of green chemistry principles, such as employing green solvents and catalysts, is becoming increasingly common in industrial settings to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3-acetyl-6-chloro-2-methyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or sodium methoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .
Scientific Research Applications
Chemistry: In chemistry, 3-acetyl-6-chloro-2-methyl-4H-chromen-4-one is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various heterocyclic compounds .
Biology and Medicine: The compound has shown potential in biological and medicinal research due to its diverse biological activities. It has been studied for its anticancer, antimicrobial, and anti-inflammatory properties .
Industry: In the industrial sector, chromen-4-one derivatives are used in the production of optical brighteners, photosensitizers, fluorescent dyes, and additives in food, perfumes, and cosmetics .
Mechanism of Action
The mechanism of action of 3-acetyl-6-chloro-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or proteins involved in cell proliferation and survival . The compound’s antimicrobial properties may result from its interaction with bacterial cell membranes or enzymes .
Comparison with Similar Compounds
- 6-methoxy-2-methyl-2,3-dihydro-4H-chromen-4-one
- 6-chloro-7-hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one
- 5,7-dihydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one
Comparison: Compared to similar compounds, 3-acetyl-6-chloro-2-methyl-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities. For example, the presence of the acetyl group at the 3-position and the chlorine atom at the 6-position may enhance its anticancer and antimicrobial properties .
Properties
CAS No. |
71354-54-6 |
|---|---|
Molecular Formula |
C12H9ClO3 |
Molecular Weight |
236.65 g/mol |
IUPAC Name |
3-acetyl-6-chloro-2-methylchromen-4-one |
InChI |
InChI=1S/C12H9ClO3/c1-6(14)11-7(2)16-10-4-3-8(13)5-9(10)12(11)15/h3-5H,1-2H3 |
InChI Key |
AIHPRUSTMMUAMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=CC(=C2)Cl)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



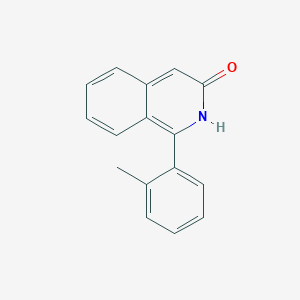

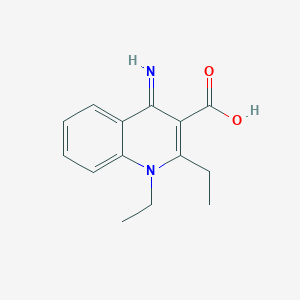


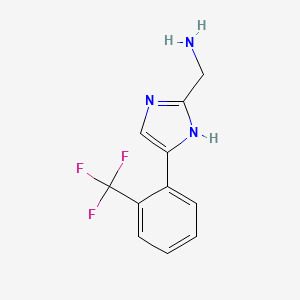
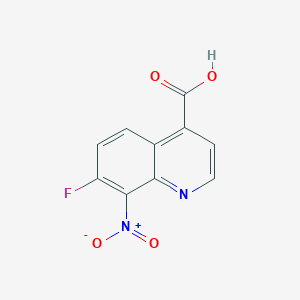
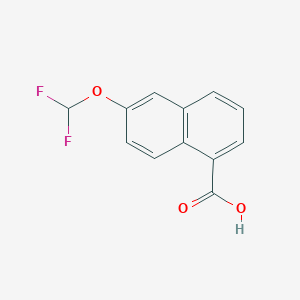
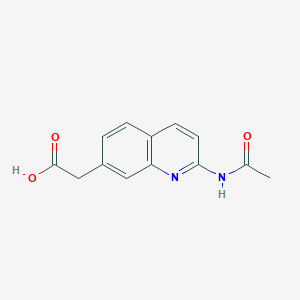
![4,4-Dimethyl-1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B11872093.png)
